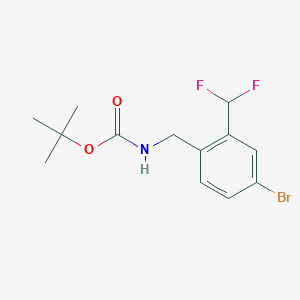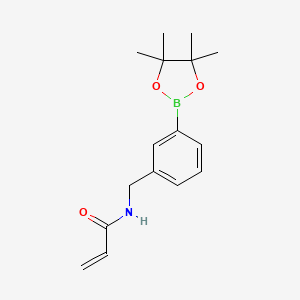
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate is an organic compound with the molecular formula C13H16BrF2NO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group, a bromine atom, and two fluorine atoms attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate typically involves multiple steps. One common method starts with the bromination of a suitable benzylcarbamate precursor. The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent. The tert-butyl group is often introduced via a tert-butylation reaction using tert-butyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylcarbamates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl 4-bromo-2-(difluoromethyl)benzylcarbamate include:
- tert-Butyl 4-bromo-2-(trifluoromethyl)benzylcarbamate
- tert-Butyl 4-chloro-2-(difluoromethyl)benzylcarbamate
- tert-Butyl 4-bromo-2-(fluoromethyl)benzylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of both bromine and difluoromethyl groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C13H16BrF2NO2 |
|---|---|
Poids moléculaire |
336.17 g/mol |
Nom IUPAC |
tert-butyl N-[[4-bromo-2-(difluoromethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H16BrF2NO2/c1-13(2,3)19-12(18)17-7-8-4-5-9(14)6-10(8)11(15)16/h4-6,11H,7H2,1-3H3,(H,17,18) |
Clé InChI |
YVYVPGSYTTWBBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)






